1-{4-[4-(2-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one
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Overview
Description
1-{4-[4-(2-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorophenyl, piperazino, and thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin moieties, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(2-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin core, followed by the introduction of the piperazino and fluorophenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(2-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{4-[4-(2-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Its chemical stability and reactivity make it a candidate for use in industrial processes, such as the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Fluorophenyl)piperazino]-1H-indole: Shares the fluorophenyl and piperazino groups but differs in the core structure.
N-(4-fluorophenyl)-2-[4-(5-propyl-2-pyrimidinyl)piperazino]acetamide: Contains similar functional groups but has a different overall structure.
Uniqueness
1-{4-[4-(2-Fluorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is unique due to its combination of the thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin core with the fluorophenyl and piperazino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H23FN6O2S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
12-[4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C22H23FN6O2S/c1-26-21(31)20-17(9-14-32-20)29-18(24-25-22(26)29)7-4-8-19(30)28-12-10-27(11-13-28)16-6-3-2-5-15(16)23/h2-3,5-6,9,14H,4,7-8,10-13H2,1H3 |
InChI Key |
PBGHJUSDWOXVKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
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